
N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide is a multifaceted molecule that likely exhibits a range of biological activities due to its structural complexity. The presence of a benzofuran moiety suggests potential antimicrobial properties, as seen in similar compounds synthesized in the study of novel 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives, which showed in-vitro antibacterial activity against various pathogenic microorganisms . Additionally, the chromene component is structurally related to benzo[f]chromene-2-carboxamides, which have been synthesized and evaluated for their antibacterial effects .
Synthesis Analysis
The synthesis of such a compound would likely involve multi-step reactions, including the formation of key intermediates such as carbohydrazones and the use of cyclocondensation reactions, as described in the synthesis of related pyrazole-3-carboxamide derivatives . The synthesis of similar benzo[f]chromene-2-carboxamides involves a one-pot, three-component reaction, which could be adapted for the synthesis of this compound, potentially using methods such as cyclocoupling reactions in the presence of Lewis acids .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by spectroscopic methods, including IR, 1H NMR, 13C NMR, and Mass spectra, as well as elemental analysis to confirm the structure . The presence of the fluorophenyl group would introduce an electron-withdrawing effect, which could influence the electronic properties of the molecule and potentially its biological activity, as seen in the synthesis of N-[2-(substituted benzothiazol-2-carbamoyl)phenyl] substituted-fluoro-benzamides with antitumor activities .
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The carbamoyl and carboxamide groups could participate in further chemical reactions, such as acyl substitution or amide bond formation. The fluorine atom could also be involved in nucleophilic aromatic substitution reactions, given appropriate reaction conditions. The synthesis of related compounds has involved acyl chlorination and coupling reactions, which could be relevant for further derivatization of this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would include its solubility in various solvents, melting point, and stability under different conditions. These properties would be crucial for its handling and application in biological assays. The compound's lipophilicity, influenced by the fluorophenyl group, would affect its bioavailability and potential as a drug candidate. The related compounds have shown varying degrees of antibacterial activity, which could be a result of their differing physical and chemical properties .
Scientific Research Applications
Anticholinesterase Activity
Compounds closely related to N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide have been synthesized and tested for anticholinesterase activity, which is crucial for treating conditions such as Alzheimer's disease. The structure-activity relationship (SAR) studies indicate that specific modifications on the coumarin scaffold, such as the introduction of a benzyloxy moiety, can significantly enhance anti-AChE (Acetylcholinesterase) activity. These findings suggest potential applications in developing treatments for neurodegenerative diseases (Ghanei-Nasab et al., 2016).
Drug Metabolism and Pharmacokinetics
Research involving compounds with structural similarities to this compound has provided insights into their metabolism and disposition within the human body. For example, studies on SB-649868, an orexin receptor antagonist, have elucidated its metabolism, revealing principal routes of metabolism and the formation of specific metabolites. This information is vital for understanding the drug's pharmacokinetics and optimizing its efficacy and safety profile (Renzulli et al., 2011).
Antibacterial Activity
Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives have been synthesized and evaluated for their antibacterial activity against various Gram-negative and Gram-positive bacteria. The synthesis of these compounds highlights a metal-free transition and an environmentally friendly approach, presenting a potential avenue for developing new antibacterial agents (Pouramiri et al., 2017).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the benzofuran class of molecules , which have been found to have a wide range of biological and pharmacological applications . .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to diverse therapeutic effects . The specific interactions of this compound with its potential targets would depend on the molecular structure of the targets and the compound itself.
Biochemical Pathways
Without specific target information, it’s challenging to accurately summarize the biochemical pathways affected by this compound. Benzofuran derivatives have been implicated in a variety of biochemical pathways due to their broad biological activity . The compound could potentially affect multiple pathways depending on its specific targets.
Pharmacokinetics
Benzofuran derivatives have been noted for their improved bioavailability, which is a crucial factor in drug development . This suggests that the compound could potentially have favorable pharmacokinetic properties, but specific studies would be needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of benzofuran derivatives , the compound could potentially have a wide range of effects at the molecular and cellular level. These effects would depend on the compound’s specific targets and the nature of its interactions with these targets.
properties
IUPAC Name |
N-[2-[(4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15FN2O5/c26-15-9-11-16(12-10-15)27-24(30)22-21(17-6-2-4-8-20(17)32-22)28-23(29)18-13-14-5-1-3-7-19(14)33-25(18)31/h1-13H,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZYQRHYUVBUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

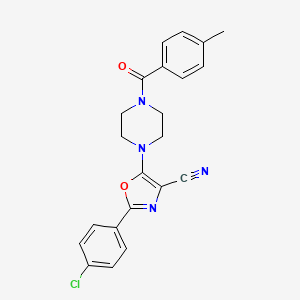
![8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3018952.png)

![2,4,7-Trimethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018961.png)
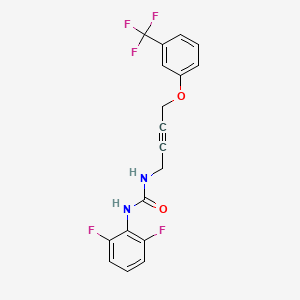
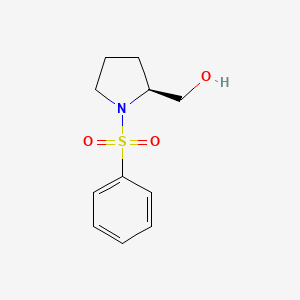

![N-[1-(4-Chlorophenyl)cyclohexyl]prop-2-enamide](/img/structure/B3018967.png)
![1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3018969.png)
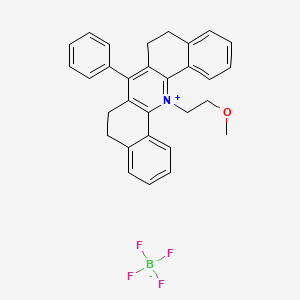
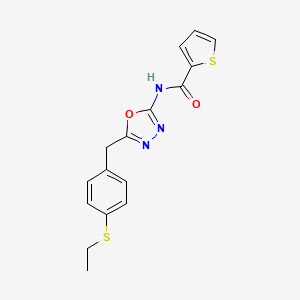

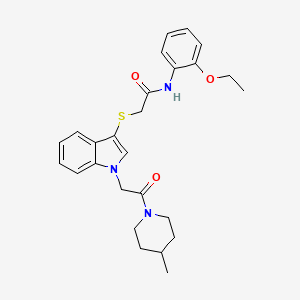
![N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3018974.png)